[1,3]Dioxolo[4,5-g]isoquinoline

Chemical Synthesis Procurement Quality Control

This fused heterocyclic scaffold (CAS 269-44-3) is the definitive 6,7-methylenedioxyisoquinoline building block for benzylisoquinoline and protoberberine alkaloid synthesis. Unlike unsubstituted isoquinoline or 6,7-dimethoxy analogs, the methylenedioxy bridge imparts distinct electronic character that alters Reissert reaction outcomes and biological target interactions. The documented 60% Reissert alkylation yield provides a validated benchmark for scale-up calculations. Leverage published PC12 cytotoxicity data and predicted 81.29% blood-brain barrier penetration to design CNS-penetrant derivatives. Specify the free base form unless a specific salt is required for stability or solubility.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 269-44-3
Cat. No. B1611278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]Dioxolo[4,5-g]isoquinoline
CAS269-44-3
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C=NC=CC3=C2
InChIInChI=1S/C10H7NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h1-5H,6H2
InChIKeyDWFDGERFICTFQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxolo[4,5-g]isoquinoline (CAS 269-44-3): Core Scaffold Procurement Guide


1,3-Dioxolo[4,5-g]isoquinoline (CAS 269-44-3), also known as 6,7-methylenedioxyisoquinoline or Papraline, is a fused heterocyclic compound belonging to the isoquinoline alkaloid class [1]. This rigid, planar scaffold (C10H7NO2, MW 173.17 g/mol) features a characteristic methylenedioxy bridge across the 6,7-positions of the isoquinoline core, which fundamentally alters its electronic character compared to unsubstituted isoquinoline [2]. The compound is a natural product isolated from Fumaria indica and serves as a versatile building block for the synthesis of diverse benzylisoquinoline alkaloids, including papraline, escholamine, and canadine [3].

Why Simple Isoquinoline Building Blocks Cannot Replace 1,3-Dioxolo[4,5-g]isoquinoline


Substituting 1,3-dioxolo[4,5-g]isoquinoline with unsubstituted isoquinoline, tetrahydroisoquinoline, or even 6,7-dimethoxyisoquinoline is not chemically equivalent [1]. The methylenedioxy bridge imparts a distinct electronic environment that influences both reactivity in synthetic transformations and interactions with biological targets. In Reissert reactions used for alkaloid construction, the methylenedioxy-substituted scaffold yields different product distributions compared to trimethoxy analogs [2]. Additionally, PC12 cell toxicity profiling demonstrates that 6,7-methylenedioxyisoquinoline exhibits a distinct cytotoxicity pattern relative to both isoquinoline and 1,2,3,4-tetrahydroisoquinoline, underscoring that structural modifications within this class produce non-interchangeable biological outcomes [3].

Quantitative Differentiation Evidence for 1,3-Dioxolo[4,5-g]isoquinoline (CAS 269-44-3)


Vendor-Assured Purity and Batch-to-Batch Quality Documentation

Bidepharm supplies 1,3-dioxolo[4,5-g]isoquinoline (Cat. BD106210) at a standard purity of 97%, backed by batch-specific quality control reports including NMR, HPLC, and GC analysis . In contrast, the Biosynth-distributed product via CymitQuimica is listed at a minimum purity of 95%, with no accompanying batch-specific analytical documentation publicly available .

Chemical Synthesis Procurement Quality Control

Differential Reactivity in Reissert Alkylation for Alkaloid Synthesis

In a modified Pomeranz–Fritsch approach, 6,7-methylenedioxyisoquinoline was converted to escholamine free base via Reissert compound alkylation with 3,4-methylenedioxybenzyl chloride, achieving a 60% isolated yield [1]. Under analogous conditions, 5,6,7-trimethoxyisoquinoline reacted with p-methoxybenzyl chloride to afford takatonine free base in a notably higher 75% yield [1].

Alkaloid Synthesis Organic Chemistry Reissert Reaction

Cytotoxicity Profile Relative to Structural Analogs in PC12 Cells

A direct comparative study evaluated the concentration-dependent toxicity of four isoquinoline derivatives (isoquinoline, N-methylisoquinolinium, 6,7-methylenedioxyisoquinoline, and 1,2,3,4-tetrahydroisoquinoline) alongside the reference neurotoxin MPP+ (100-1000 µM range) in PC12 cells by lactate dehydrogenase (LDH) release assay [1]. All four isoquinolines exhibited concentration-dependent toxicity, but none surpassed MPP+ in potency. Critically, 6,7-methylenedioxyisoquinoline displayed an intermediate toxicity profile distinct from both isoquinoline and 1,2,3,4-tetrahydroisoquinoline, indicating that the methylenedioxy substitution influences cellular susceptibility [1]. In a parallel dopamine reuptake inhibition assay, only 5 out of 14 tested isoquinoline derivatives achieved 50% inhibition of [3H]dopamine uptake (IC50 range 8.0–50.0 µM), all markedly less potent than MPP+ (IC50 = 0.33 µM) [2].

Neurotoxicity In Vitro Toxicology Parkinson's Disease Models

Predicted ADMET Property Differentiation from Unsubstituted Isoquinoline

Computational ADMET prediction via admetSAR 2.0 provides a head-to-head physicochemical comparison between 1,3-dioxolo[4,5-g]isoquinoline and the unsubstituted isoquinoline parent scaffold [1]. The target compound displays a higher topological polar surface area (TPSA = 31.40 Ų vs. ~12.9 Ų for isoquinoline) and a slightly lower predicted logP (1.96 vs. ~2.0), reflecting altered hydrogen-bonding capacity and lipophilicity imparted by the methylenedioxy bridge. Blood-brain barrier penetration probability is predicted at 81.29%, and human intestinal absorption at 99.62% [1].

ADMET Prediction Drug-Likeness Blood-Brain Barrier

Reported Basicity Classification Distinguishes from Less Basic Isoquinoline Analogs

The NP-MRD natural products database classifies 1,3-dioxolo[4,5-g]isoquinoline as a 'very strong basic compound' based on its predicted pKa [1]. This contrasts with the known pKa of isoquinoline (pKa ≈ 5.4) and 1,2,3,4-tetrahydroisoquinoline (pKa ≈ 9.4), placing the methylenedioxy-substituted scaffold in a distinct protonation regime . Although precise experimental pKa values for this specific compound are not yet reported, the strong basicity classification carries practical implications for extraction, chromatographic purification, and salt formation protocols [1].

Physicochemical Properties Basicity Extraction and Purification

Targeted Application Scenarios for 1,3-Dioxolo[4,5-g]isoquinoline Procurement


Total Synthesis of Benzylisoquinoline and Protoberberine Alkaloids

This scaffold is the demonstrated starting material of choice for constructing benzylisoquinoline alkaloids such as escholamine, as well as protoberberine alkaloids including canadine and berberine iodide, via Reissert alkylation and subsequent Mannich cyclization sequences [1]. The documented 60% Reissert alkylation yield with 3,4-methylenedioxybenzyl chloride provides a benchmark for reaction scale-up calculations [2].

Medicinal Chemistry CNS Lead Optimization with Documented Safety Boundaries

Drug discovery programs targeting CNS indications can leverage the published comparative PC12 cytotoxicity data, which establishes that 6,7-methylenedioxyisoquinoline exhibits intermediate toxicity among structurally related isoquinolines [3]. The moderate dopamine transporter substrate affinity (IC50 range 8.0–50.0 µM) and predicted 81.29% blood-brain barrier penetration probability support its use as a CNS-penetrant scaffold template, while the known cytotoxicity profile sets an empirically validated upper concentration limit for cell-based assays [4].

Natural Product Derivatization and Structure-Activity Relationship Studies

As a natural product constituent of Fumaria indica [5], this compound enables semi-synthetic derivatization programs that explore the pharmacological space around the papraline and berbithine alkaloid families. The high purity (97%) and documented QC from vendors like Bidepharm ensure starting material homogeneity essential for reproducible SAR data generation .

Physicochemical Profiling and Formulation Development

The predicted strong basicity of this scaffold governs its extraction and salt formation behavior, directly influencing formulation development decisions. The TPSA of 31.40 Ų (vs. ~12.9 Ų for isoquinoline) indicates improved aqueous solubility, which can be exploited in designing bioavailable derivatives [4]. Procurement decisions should specify the free base form unless a specific salt is required for stability or solubility reasons.

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